

synonyms and alternative names for 1,3-Dipropylthiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dipropylthiourea

Cat. No.: B145623

[Get Quote](#)

An In-Depth Technical Guide to **1,3-Dipropylthiourea**: Synonyms, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Dipropylthiourea**, also known by its systematic name N,N'-dipropylthiourea. Due to the limited availability of in-depth experimental data specifically for **1,3-Dipropylthiourea**, this document also draws upon information from closely related thiourea derivatives to illustrate potential applications and experimental approaches.

Nomenclature and Chemical Identity

1,3-Dipropylthiourea is a symmetrically substituted thiourea with two n-propyl groups attached to the nitrogen atoms. It is important to distinguish it from its isomer, 1,3-diisopropylthiourea, which has isopropyl groups instead.

Table 1: Synonyms and Alternative Names for **1,3-Dipropylthiourea**

Synonym/Alternative Name	Source
N,N'-Di-n-propylthiourea	Thermo Scientific
1,3-dipropyl-2-thiourea	Santa Cruz Biotechnology[1]
N,N'-Dipropylthiourea	Thermo Scientific
Thiourea, N,N'-dipropyl-	Thermo Scientific
Urea, 1,3-dipropyl-2-thio-	Thermo Scientific
1,3-Dipropylthio urea	Thermo Scientific
1,3-Di-n-propylthiourea	Thermo Scientific
Bis(propylamino)methane-1-thione	Thermo Scientific

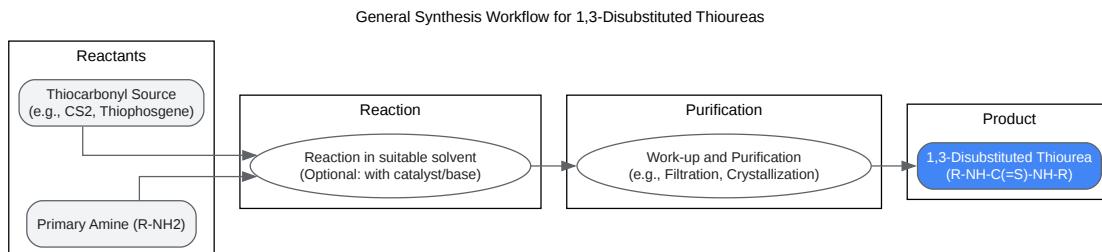
Physicochemical Properties

The physical and chemical properties of **1,3-Dipropylthiourea** are summarized in the table below.

Table 2: Physicochemical Data for **1,3-Dipropylthiourea**

Property	Value	Source
CAS Number	26536-60-7	Santa Cruz Biotechnology[1]
Molecular Formula	C ₇ H ₁₆ N ₂ S	Santa Cruz Biotechnology[1]
Molecular Weight	160.28 g/mol	Santa Cruz Biotechnology[1]
Melting Point	69°C to 71°C	Thermo Scientific
IUPAC Name	1,3-dipropylthiourea	Thermo Scientific
SMILES	CCCNC(=S)NCCC	Thermo Scientific
InChI Key	AUXGIIVHLRLBSG-UHFFFAOYSA-N	Thermo Scientific

Synthesis and Experimental Protocols


Detailed experimental protocols for the synthesis of **1,3-Dipropylthiourea** are not readily available in the public domain. However, a general approach for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with a thiocarbonyl source.

As a representative example, the synthesis of a related compound, 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea, is described below. This protocol illustrates a common methodology for the formation of a thiourea derivative.

Experimental Protocol: Synthesis of 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea[2]

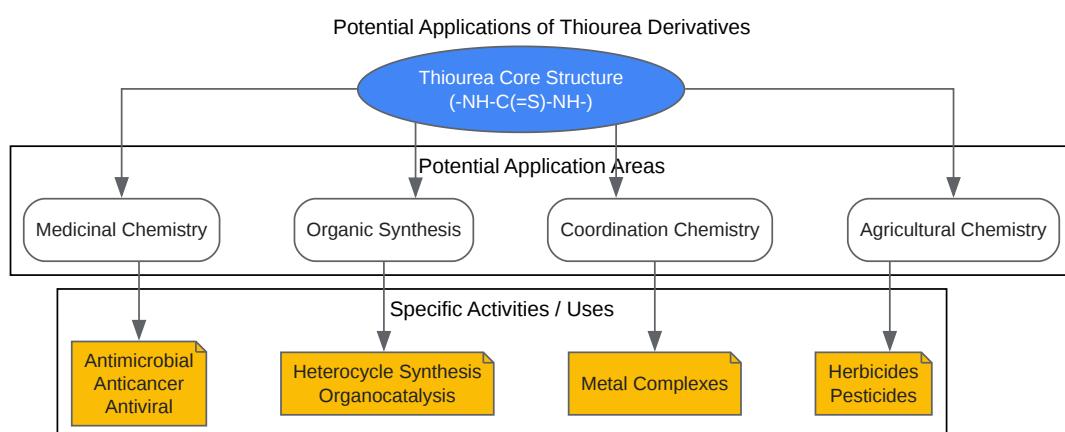
- Step 1: Formation of Isothiocyanate Intermediate
 - A solution of 3,5-dinitrobenzoyl chloride (0.01 mol) in anhydrous acetone (75 ml) containing 3% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst is added dropwise to a suspension of dry potassium thiocyanate (0.01 mol) in acetone (50 ml).
 - The reaction mixture is refluxed for 50 minutes.
- Step 2: Reaction with Dipropylamine
 - After cooling the mixture to room temperature, a solution of dipropylamine (0.01 mol) in anhydrous acetone (25 ml) is added dropwise.
 - The resulting mixture is refluxed for 3 hours.
- Step 3: Work-up and Isolation
 - Hydrochloric acid (0.1 N, 300 ml) is added to the reaction mixture.
 - The resulting solution is filtered to isolate the product.

Below is a conceptual workflow for the synthesis of 1,3-disubstituted thioureas.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1,3-disubstituted thioureas.

Potential Applications and Biological Activities


While specific data for **1,3-Dipropylthiourea** is scarce, the broader class of thiourea derivatives exhibits a wide range of biological activities and applications in various scientific fields. These potential applications provide a basis for future research into **1,3-Dipropylthiourea**.

Potential Areas of Application:

- Medicinal Chemistry: Thiourea derivatives are known to possess diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.^[3] The structural features of **1,3-Dipropylthiourea** make it a candidate for investigation in drug discovery programs.
- Organic Synthesis: As versatile intermediates, thioureas are used in the synthesis of various heterocyclic compounds. They can also function as organocatalysts in a range of chemical transformations.

- Coordination Chemistry: The sulfur and nitrogen atoms in the thiourea moiety can act as ligands, forming complexes with various metal ions. These complexes may have applications in catalysis and materials science.
- Agricultural Chemistry: Some thiourea derivatives have been investigated for their potential as herbicides and pesticides.

The following diagram illustrates the logical relationship between the core thiourea structure and its potential applications.

[Click to download full resolution via product page](#)

Caption: Logical diagram of potential applications derived from the thiourea core structure.

Signaling Pathways

There is currently no specific information available in the scientific literature linking **1,3-Dipropylthiourea** to any particular signaling pathways. Research into the biological activities of

this compound may in the future elucidate its mechanism of action and potential interactions with cellular signaling cascades.

Conclusion

1,3-Dipropylthiourea is a chemical compound with a well-defined structure and basic physical properties. While detailed technical data and experimental protocols specifically for this compound are limited, the broader family of thiourea derivatives demonstrates significant potential across various scientific disciplines, including drug development, organic synthesis, and materials science. This guide serves as a foundational resource for researchers and scientists interested in exploring the properties and applications of **1,3-Dipropylthiourea** and its analogues. Further research is warranted to fully characterize its chemical reactivity and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-(3,5-Dinitrobenzoyl)-3,3-dipropylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [synonyms and alternative names for 1,3-Dipropylthiourea]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145623#synonyms-and-alternative-names-for-1-3-dipropylthiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com